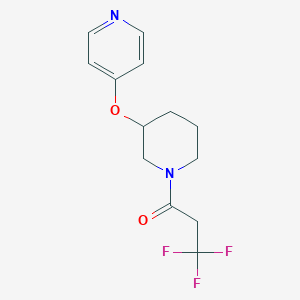

3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

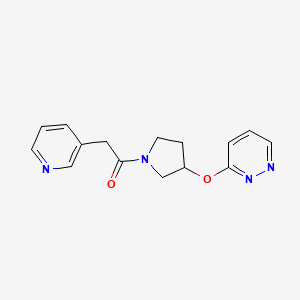

3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. TFP belongs to the class of compounds called piperidines, which have been extensively studied for their therapeutic properties.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Catalysis and Cyclisation : Trifluoromethanesulfonic acid has been identified as an effective catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines and homopiperidines, demonstrating the utility of trifluoro derivatives in facilitating complex cyclisation reactions and the efficient formation of polycyclic systems (Haskins & Knight, 2002).

Synthesis of Aminopyrroles : 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide serves as a trifluoromethyl-containing building block for the synthesis of trifluoromethyl-substituted aminopyrroles, showcasing the role of trifluoromethyl derivatives in the preparation of complex organic compounds (Khlebnikov et al., 2018).

Formation of Heterocycles : CF3-substituted vinyl diphenylsulfonium triflate is utilized for the annulation and formation of α-CF3 substituted, epoxide-fused heterocycles like pyrrolidines, piperidines, and tetrahydrofurans, highlighting the compound's utility in creating valuable heterocyclic building blocks (Fritz et al., 2012).

Fluorination Processes : Studies on the fluorination of pyridine and related compounds have produced a variety of fluorinated derivatives, including bis(trifluoromethyl)amine and pentafluoropyridine, indicating the compound's relevance in fluorination chemistry and the synthesis of polyfluorinated compounds (Plevey, Rendell, & Tatlow, 1982).

Pharmacological Applications

Antimalarial Agents : Aryl piperazine and pyrrolidine derivatives have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, demonstrating the potential of trifluoromethyl-substituted compounds in developing new antimalarial agents (Mendoza et al., 2011).

Propriétés

IUPAC Name |

3,3,3-trifluoro-1-(3-pyridin-4-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)8-12(19)18-7-1-2-11(9-18)20-10-3-5-17-6-4-10/h3-6,11H,1-2,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWODEBRJZDWST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2928091.png)

![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)

![N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2928093.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2928099.png)

![Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2928105.png)

![3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2928109.png)